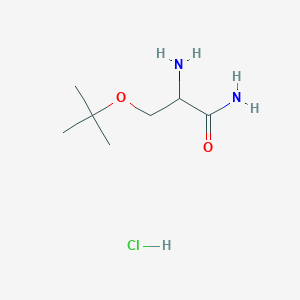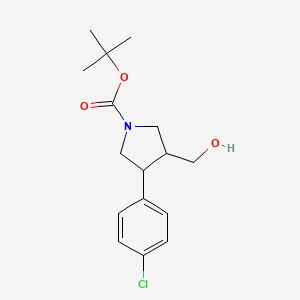
5-Fluoro-2',3'-O-isopropylidene-D-cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2’,3’-O-isopropylidene-D-cytidine is a synthetic nucleoside analog with the molecular formula C₁₂H₁₆FN₃O₅ and a molecular weight of 301.27 g/mol . This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental component of RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2’,3’-O-isopropylidene-D-cytidine typically involves the protection of the hydroxyl groups of cytidine followed by fluorination. One common method includes the use of isopropylidene acetone to protect the 2’ and 3’ hydroxyl groups of cytidine, forming 2’,3’-O-isopropylidene cytidine. This intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 5-position .
Industrial Production Methods
Industrial production of 5-Fluoro-2’,3’-O-isopropylidene-D-cytidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2’,3’-O-isopropylidene-D-cytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The isopropylidene group can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used for introducing the fluorine atom.
Protecting Groups: Isopropylidene acetone is used to protect the hydroxyl groups during synthesis.
Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolyzing the isopropylidene group.
Major Products Formed
The major products formed from these reactions include various fluorinated cytidine derivatives and their corresponding hydrolyzed forms .
Aplicaciones Científicas De Investigación
5-Fluoro-2’,3’-O-isopropylidene-D-cytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential antiviral and anticancer properties.
Medicine: It serves as a lead compound in the development of therapeutic agents targeting viral infections and cancer.
Industry: The compound is used in the production of nucleoside analogs for research and pharmaceutical applications
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2’,3’-O-isopropylidene-D-cytidine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. The fluorine atom enhances the compound’s ability to inhibit enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes. This mechanism is particularly effective in targeting rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2’-deoxycytidine: Another fluorinated cytidine analog with similar antiviral and anticancer properties.
5-Chloro-2’,3’-O-isopropylidene-D-uridine: A chlorinated analog with distinct chemical and biological properties.
5’-Deoxy-5-fluoro-2’,3’-O-isopropylidene-D-cytidine: A deoxy analog with unique applications in nucleoside chemistry .
Uniqueness
5-Fluoro-2’,3’-O-isopropylidene-D-cytidine is unique due to its specific structural modifications, which confer enhanced stability and biological activity compared to other nucleoside analogs. The presence of both the fluorine atom and the isopropylidene group distinguishes it from other similar compounds and contributes to its effectiveness in scientific research and therapeutic applications .
Propiedades
Fórmula molecular |
C12H16FN3O5 |
|---|---|
Peso molecular |
301.27 g/mol |
Nombre IUPAC |
4-amino-5-fluoro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one |
InChI |
InChI=1S/C12H16FN3O5/c1-12(2)20-7-6(4-17)19-10(8(7)21-12)16-3-5(13)9(14)15-11(16)18/h3,6-8,10,17H,4H2,1-2H3,(H2,14,15,18) |
Clave InChI |
GMASXBIJKIMMGC-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid](/img/structure/B12318467.png)
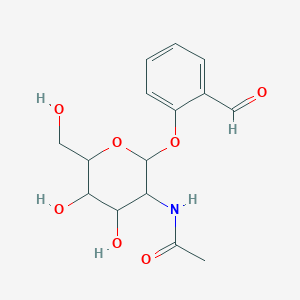

![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12318474.png)
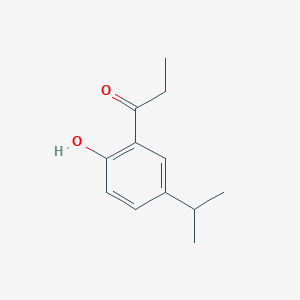
amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B12318489.png)

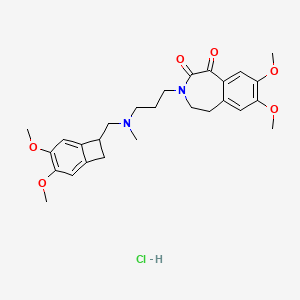
![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12318515.png)

![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)
